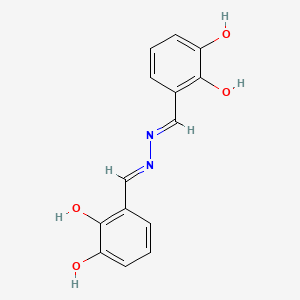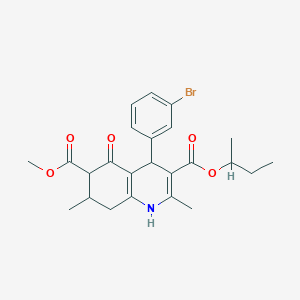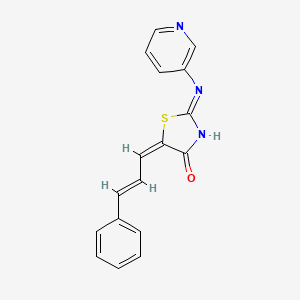
2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxybenzaldehyde (2,3-DHBA) is a hydrazone derivative of salicylaldehyde, which has been widely studied for its potential applications in the field of medicine and biochemistry. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been shown to exhibit a range of biochemical and physiological effects. The compound has been demonstrated to have antioxidant activity, which may help to protect cells from oxidative damage. Additionally, 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been shown to inhibit the production of inflammatory mediators, which may help to reduce inflammation. The compound has also been shown to have anti-cancer properties, which may help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has been extensively studied, and its biological activities are well-characterized. However, one of the limitations of using 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone in lab experiments is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone. One area of interest is the development of new derivatives of 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone and to identify its molecular targets. Finally, the potential applications of 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone in the treatment of various diseases, such as cancer and Alzheimer's disease, should be further explored.
Synthesemethoden
2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone can be synthesized by the reaction of salicylaldehyde with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The resulting product is a yellow crystalline solid, which can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been extensively studied for its potential applications in the field of medicine and biochemistry. The compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(E)-[(E)-(2,3-dihydroxyphenyl)methylidenehydrazinylidene]methyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-5-1-3-9(13(11)19)7-15-16-8-10-4-2-6-12(18)14(10)20/h1-8,17-20H/b15-7+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXLWBMGFQQHO-BGPOSVGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NN=CC2=C(C(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/N=C/C2=C(C(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(6E)-2-hydroxy-6-[[2-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)
![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)
![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)
![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)

![1-ethyl-4-(3-{1-[2-(2-methoxyphenyl)-1-methylethyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6077983.png)